N-(4-amino-2-methylphenyl)acetamide

Solid-state characterization Purification Handling properties

Issue: Isomeric contamination in acetanilide intermediates causes batch-to-batch variability in dye and pharma syntheses. Solution: This ortho-methyl congener delivers predictable regioselectivity. • Ortho-methyl group sterically directs diazotization and coupling, minimizing mixed azo byproducts. • ≥98% purity verified by HPLC eliminates confounding isomeric impurities. • Balanced Log P (~2.19) and 141 °C melting point facilitate handling in CNS lead optimization and large-scale batch processes. Ships globally with full COA and SDS documentation.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 56891-59-9
Cat. No. B1331722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methylphenyl)acetamide
CAS56891-59-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)C
InChIInChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyGWFPMSIIVJMYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Amino-2-methylphenyl)acetamide (CAS 56891-59-9): Core Physicochemical and Procurement Profile


N-(4-amino-2-methylphenyl)acetamide (CAS 56891-59-9, MFCD00276633) is an aromatic aminoacetanilide with the molecular formula C₉H₁₂N₂O (MW 164.20 g/mol). It is characterized by a 141 °C melting point, a density of 1.163 g/cm³, and a Log P of ~2.19 [1]. The compound serves as a versatile synthetic intermediate, where the distinct ortho-methyl substitution pattern relative to the acetamido group creates a unique steric and electronic environment that differentiates its reactivity from isomeric analogs .

Why N-(4-Amino-2-methylphenyl)acetamide (56891-59-9) Cannot Be Replaced by Common Aminoacetanilide Analogs


The position of the methyl group on the aromatic ring is a critical determinant of physical and chemical behavior. Substituting the ortho-methyl N-(4-amino-2-methylphenyl)acetamide with the meta-methyl isomer N-(4-amino-3-methylphenyl)acetamide (CAS 6375-20-8) or the non-methylated 4-aminoacetanilide (CAS 122-80-5) results in substantial changes in melting point (141 °C vs. 69–70.5 °C vs. 164–167 °C), lipophilicity (Log P ~2.19 vs. estimated lower values), and synthetic regioselectivity [1]. These differences preclude direct substitution in applications where crystallinity, solubility, or downstream reaction yields are optimized for the ortho-methyl congener [2].

Quantitative Differentiation of N-(4-Amino-2-methylphenyl)acetamide (56891-59-9) Against Key Analogs


Melting Point and Crystallinity: A 141 °C Solid with Superior Handling vs. the 70 °C Isomer

N-(4-amino-2-methylphenyl)acetamide exhibits a melting point of 141 °C, significantly higher than its regioisomer N-(4-amino-3-methylphenyl)acetamide (69–70.5 °C) and more than 20 °C lower than non-methylated 4-aminoacetanilide (164–167 °C) . This intermediate melting range correlates with improved crystallinity and ease of handling compared to low-melting isomers while avoiding the higher energy requirements for dissolution of the non-methylated analog [1].

Solid-state characterization Purification Handling properties

Lipophilicity (Log P 2.19): Balanced Partitioning for Membrane Permeability Optimization

The calculated Log P for N-(4-amino-2-methylphenyl)acetamide is 2.19, indicating moderate lipophilicity [1]. In contrast, the non-methylated 4-aminoacetanilide has a reported Log P of 1.88, reflecting lower lipid solubility . The ortho-methyl group contributes approximately +0.31 Log P units, enhancing passive membrane permeability while maintaining adequate aqueous solubility (Log S estimated ~ -2.5) [1]. This balanced profile is advantageous for applications requiring cellular uptake.

ADME Lipophilicity Drug design

Regioselective Synthesis: Ortho-Methyl Group Enables Directed Functionalization

The ortho-methyl substituent in N-(4-amino-2-methylphenyl)acetamide exerts steric hindrance adjacent to the amino group, directing electrophilic aromatic substitution to the less hindered para position [1]. This contrasts with N-(4-amino-3-methylphenyl)acetamide, where the meta-methyl group offers minimal steric control, potentially leading to isomeric mixtures [2]. The enhanced regioselectivity translates to higher yields in subsequent diazotization and cross-coupling reactions, as demonstrated in the synthesis of azo dyes and heterocycles [1].

Synthetic methodology Regioselectivity Cross-coupling

Purity Grade Availability: 98%+ Commercial Supply Supports Reproducible Research

Commercial vendors offer N-(4-amino-2-methylphenyl)acetamide at purities up to 98% (HPLC) . In comparison, the 3-methyl isomer N-(4-amino-3-methylphenyl)acetamide is commonly listed at 95% purity . The availability of a higher-purity grade reduces the burden of in-house purification and ensures more consistent reaction outcomes, particularly in sensitive catalytic or medicinal chemistry applications.

Purity Procurement Reproducibility

Optimal Application Scenarios for N-(4-Amino-2-methylphenyl)acetamide (56891-59-9) Based on Quantitative Evidence


Synthesis of Regioselective Azo Dyes and Pigments

The ortho-methyl group of N-(4-amino-2-methylphenyl)acetamide provides steric control during diazotization and coupling, favoring mono-substituted azo products over mixtures. This regioselectivity is critical for producing high-purity dyes and pigments with consistent color properties [1]. The compound's 141 °C melting point also facilitates handling in large-scale batch processes.

Medicinal Chemistry Scaffold for Optimized ADME Properties

With a Log P of 2.19, N-(4-amino-2-methylphenyl)acetamide offers a balanced lipophilicity profile suitable for lead optimization programs targeting CNS or intracellular pathways [1]. Its higher purity (98%+) ensures that initial biological screening data are not confounded by isomeric or synthetic impurities .

Precursor for Heterocyclic Building Blocks in Cross-Coupling Reactions

The amino group can be converted to a diazonium salt or halogenated, serving as a versatile handle for Suzuki-Miyaura or Heck couplings. The ortho-methyl substitution pattern enhances the stability of certain Pd intermediates, potentially improving yields in the synthesis of complex heterocycles [1].

Technical Documentation Hub

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